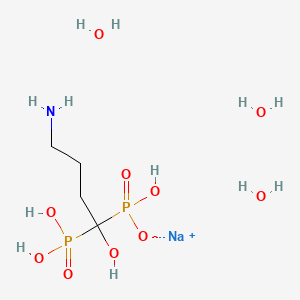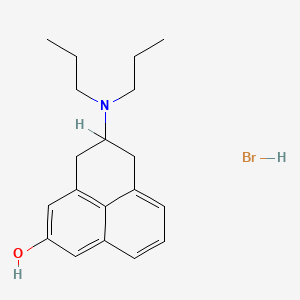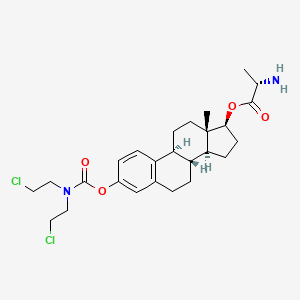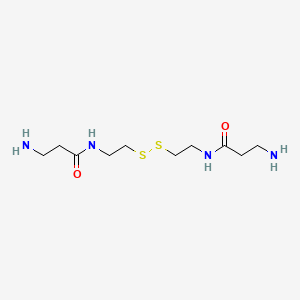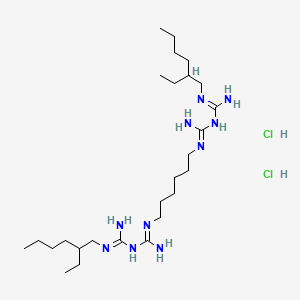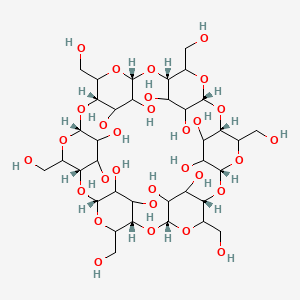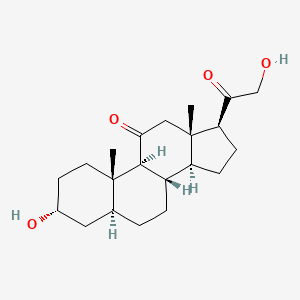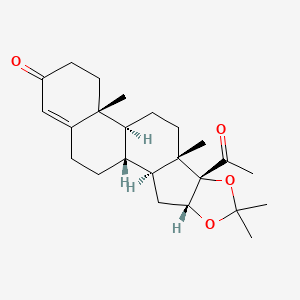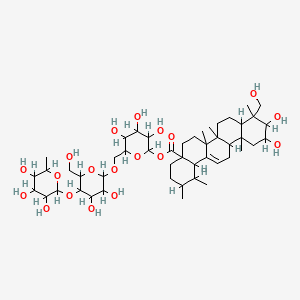
Asiaticoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The biosynthesis of asiaticoside involves a variety of metabolic engineering modifications to achieve a high level of synthesis of asiatic acid in Saccharomyces cerevisiae . Transcriptome analysis of C. asiatica identified 51 glycosyltransferases potentially involved in the glycosylation of asiatic acid to form this compound . After a series of metabolic engineering modifications, the de novo biosynthesis of this compound was achieved with a titer of 772.3 μg/L in a 5 L fermenter .Molecular Structure Analysis
This compound is a pentacyclic triterpenoid glycoside . It is one of the primary active constituents of C. asiatica, along with madecassoside and their respective aglycones (sapogenins), asiatic acid and madecassic acid .Chemical Reactions Analysis
The biosynthesis of this compound involves the glycosylation of asiatic acid . Functional analysis of glycosyltransferases revealed that Ca UGT73C7 and Ca UGT73C8 function in the glucosylation of asiatic acid monoglycoside at the C-28 position, and five rhamnose glycosyltransferases convert asiatic acid diglucoside to this compound .Scientific Research Applications
Wound Healing and Skin Repair
- Asiaticoside exhibits significant wound healing activity by increasing collagen synthesis and promoting angiogenesis, as demonstrated in studies on various cell types including human periodontal ligament cells and rat models. This property makes it beneficial for skin repair and treating burns (Nowwarote et al., 2013), (Shukla et al., 1999).
Neuroprotection
- This compound has shown neuroprotective effects in models of Parkinson's disease and cerebral ischemia, potentially through antioxidant activity, maintaining dopamine metabolic balance, and enhancing Bcl-2/Bax ratio (Xu et al., 2012), (Chen et al., 2014).
Anti-inflammatory Effects
- It attenuates inflammation in models of pulmonary hypertension and other inflammatory conditions, possibly by inhibiting overactive signaling pathways like TGF-β/Smad (Wang et al., 2015).
Antidepressant Properties
- This compound produces an antidepressant-like effect, possibly through reversion of inflammation and modulation of the PKA/pCREB/BDNF signaling pathway (Wang et al., 2020).
Anti-Cancer Activity
- Its potential in cancer chemoprevention and anti-tumor activity has been studied, showing effectiveness against certain types of cancer cells and tumors in animal models (Al-Saeedi, 2014).
Renal Protection
- This compound has shown protective effects against nephropathy, potentially by modulating the expression of certain proteins and genes related to kidney function (Wang et al., 2013).
Dental Applications
- Studies indicate that this compound could be effective in promoting wound healing in the oral cavity, specifically on human gingival fibroblast cells, making it a potential candidate for dental applications (Suriyah et al., 2021).
Antiviral Properties
- This compound has shown effectiveness in inhibiting hepatitis B virus replication both in vitro and in vivo, suggesting its potential as an antiviral agent (Huang et al., 2013).
Mechanism of Action
Asiaticoside, also known as Asiaticosid, is a bioactive compound derived from the herbaceous plant Centella asiatica. It has been identified as a marker compound in the Chinese Pharmacopoeia . This compound offers a wide range of pharmacological properties, including neuroprotective, cardioprotective, hepatoprotective, wound healing, anti-inflammatory, antioxidant, anti-allergic, anti-depressant, anxiolytic, antifibrotic, antibacterial, anti-arthritic, anti-tumor, and immunomodulatory activities .
Target of Action
This compound primarily targets the NLRP3 inflammasome and the PI3K-AKT and NF-κB pathways . These targets play crucial roles in inflammation, apoptosis, and various cellular signaling cascades .
Mode of Action
This compound interacts with its targets to exert its therapeutic effects. It forms a stable complex with the NLRP3 protein , which plays a key role in the inflammatory response. This compound also interacts with the PI3K-AKT and NF-κB pathways , which are involved in cell survival, proliferation, and inflammation.
Biochemical Pathways
This compound affects several biochemical pathways. It performs an anti-photoaging effect through inflammation- and apoptosis-related signaling pathways, especially the PI3K-AKT and NF-κB pathways . It also reduces endothelial permeability, which can effectively protect against the occurrence of atherosclerosis by lowering the levels of intercellular adhesion molecule-1, vascular cell adhesion molecule-1, and E-selectin .
Pharmacokinetics
This compound shows favorable pharmacokinetics and is found to be bioavailable following oral or intraperitoneal administration . Certain modifications need to be made to the structural makeup of this compound to improve its pharmacokinetic properties .
Result of Action
This compound exhibits numerous molecular and cellular effects. It reduces the effects of oxidative stress on endothelial cells, primarily by preventing lipid peroxidation and inhibiting pro-apoptotic factors . It also alleviates symptoms of Parkinson’s disease induced by MPTP through its interaction with the NLRP3 protein .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s anti-photoaging effect is particularly relevant in environments with high ultraviolet A (UVA) exposure . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Asiaticoside plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of prostaglandin E2 (PGE2), which are involved in inflammatory responses . Additionally, this compound upregulates heme oxygenase-1 (HO-1) expression, contributing to its antioxidant properties . These interactions highlight the compound’s potential in modulating inflammatory and oxidative stress pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It promotes the proliferation of human dermal fibroblasts and enhances collagen synthesis, which is crucial for wound healing . This compound also influences cell signaling pathways, such as the TGF-β1/Smad pathway, to delay senescence and reduce reactive oxygen species (ROS) generation in UV-exposed cells . Furthermore, this compound has been shown to inhibit the proliferation of hepatocellular carcinoma cells and induce apoptosis by modulating the PI3K/Akt and MAPK/ERK pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits COX-2, reducing the production of pro-inflammatory mediators . It also activates the TGF-β1/Smad pathway, leading to the attenuation of cell senescence and oxidative stress . Additionally, this compound modulates the cAMP/PKA signaling pathway, which plays a role in reducing inflammation and apoptosis in retinal pigment epithelial cells . These molecular interactions underscore the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, this compound production by the endophytic fungus Colletotrichum gloeosporioides peaks on the 15th day of incubation and decreases in subsequent generations . In hepatocellular carcinoma cells, this compound inhibits proliferation and induces apoptosis in a dose- and time-dependent manner . These findings suggest that this compound’s stability and efficacy can vary over time, highlighting the importance of temporal considerations in experimental studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In lipopolysaccharide-treated rats, this compound dose-dependently inhibits fever and inflammatory responses by reducing serum tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels . Additionally, this compound exhibits cytotoxic effects on tumor cells and induces apoptosis in a dose-dependent manner . High doses of this compound may lead to adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized through a series of glycosylation steps involving glycoside glycosyltransferases, which add glucose and rhamnose moieties to the triterpene backbone . This compound also modulates the cAMP/PKA pathway, which is involved in regulating inflammation and apoptosis in retinal pigment epithelial cells . These metabolic interactions highlight the compound’s role in various biochemical processes.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, this compound has been shown to inhibit the loss of junction proteins in the blood-spinal cord barrier, suggesting its involvement in maintaining cellular integrity . Additionally, this compound’s distribution within tissues is influenced by its interactions with various biomolecules, which can affect its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound induces the nuclear translocation of β-catenin in human periodontal ligament cells, promoting osteogenic differentiation through the Wnt/β-catenin signaling pathway . This localization is essential for the compound’s ability to modulate gene expression and cellular processes. Furthermore, this compound’s glycosylation affects its solubility and subcellular distribution, influencing its biological activity .
Properties
| { "Design of Synthesis Pathway": "The synthesis of Asiaticoside can be achieved through a few different pathways, but the most efficient method involves the condensation of two molecules of glucose to form a disaccharide, which is then coupled with a triterpene molecule to form Asiaticoside.", "Starting Materials": [ "Glucose", "Triterpene" ], "Reaction": [ "1. Glucose is converted to glucose-1-phosphate through the action of hexokinase.", "2. Glucose-1-phosphate is converted to UDP-glucose through the action of UDP-glucose pyrophosphorylase.", "3. Two molecules of UDP-glucose are condensed to form a disaccharide through the action of sucrose synthase.", "4. The triterpene molecule is activated through the addition of a phosphoryl group by ATP.", "5. The activated triterpene molecule is coupled with the disaccharide through a glycosidic bond formation reaction, catalyzed by a glycosyltransferase enzyme.", "6. The product of the reaction is Asiaticoside." ] } | |
| 16830-15-2 | |
Molecular Formula |
C48H78O19 |
Molecular Weight |
959.1 g/mol |
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C48H78O19/c1-20-10-13-48(15-14-46(6)23(29(48)21(20)2)8-9-28-44(4)16-24(51)39(60)45(5,19-50)27(44)11-12-47(28,46)7)43(61)67-42-36(58)33(55)31(53)26(65-42)18-62-40-37(59)34(56)38(25(17-49)64-40)66-41-35(57)32(54)30(52)22(3)63-41/h8,20-22,24-42,49-60H,9-19H2,1-7H3/t20?,21?,22?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,44-,45-,46+,47+,48-/m0/s1 |
InChI Key |
WYQVAPGDARQUBT-UKASDBIYSA-N |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC(C([C@@]5(C)CO)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O |
Appearance |
Solid powder |
melting_point |
235 - 238 °C |
| 16830-15-2 | |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Asiaticoside; Ba 2742; BRN0078195; CCRIS8995; NSC166062; BRN-0078195; CCRIS-8995; NSC-166062; BRN 0078195; CCRIS 8995; NSC 166062; Emdecassol; Madecassol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



